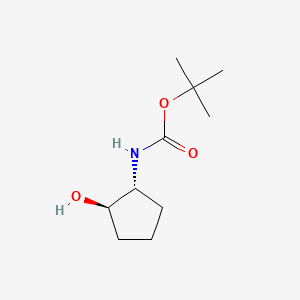

tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

Overview

Description

tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate is a chemical compound with the molecular formula C11H21NO3 It is a derivative of carbamic acid and features a tert-butyl group attached to a cyclopentyl ring with a hydroxyl group at the 2-position

Mechanism of Action

Target of Action

Mode of Action

For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been shown to behave as N-(Boc)-protected nitrones in reactions with organometallics, leading to the formation of N-(Boc)hydroxylamines .

Biochemical Pathways

The enzymatic kinetic resolution of tert-butyl carbamate derivatives has been achieved using lipase-catalyzed transesterification, yielding optically pure enantiomers .

Pharmacokinetics

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of tert-butyl groups, which can influence the physical properties and reactivity of these molecules .

Result of Action

Action Environment

The behavior of these compounds in various chemical environments is essential for understanding their versatility as intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivativeThe reaction conditions often involve the use of organic solvents such as methylene chloride or chloroform and may require catalysts or bases to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while substitution reactions can produce a variety of functionalized carbamates.

Scientific Research Applications

tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate has several applications in scientific research:

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is utilized in the production of chemosensory materials and as a pharmaceutical intermediate.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate

- tert-Butyl ((1R,2R)-2-(hydroxymethyl)cyclopropyl)carbamate

- tert-Butyl carbamate

Uniqueness

tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate is unique due to its specific cyclopentyl ring structure and the presence of both a hydroxyl group and a tert-butyl carbamate moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Biological Activity

tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate is a carbamate derivative that has garnered attention in biochemical and pharmacological research due to its potential biological activities. This compound may function through various mechanisms, influencing enzyme activities and cellular processes. This article reviews the biological activity of this compound, focusing on its biochemical interactions, cellular effects, and potential therapeutic applications.

- IUPAC Name : this compound

- CAS Number : 454170-16-2

- Molecular Formula : C₁₁H₁₉N₁O₃

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

- Enzyme Interactions : The compound can bind to enzymes and proteins, modulating their activity through competitive inhibition or allosteric modulation. For instance, it has been observed to influence enzymes involved in metabolic pathways, potentially acting as both an inhibitor and an activator depending on the context of the biochemical environment.

- Cell Signaling Modulation : This compound may impact key signaling pathways by altering the activity of signaling molecules. Such modulation can lead to downstream effects on gene expression and cellular metabolism.

Cellular Effects

The effects of this compound at the cellular level include:

- Gene Expression Alteration : The compound has been shown to upregulate or downregulate specific genes that are crucial for various cellular functions. This can have significant implications for cell survival, proliferation, and differentiation.

- Impact on Cellular Metabolism : By influencing metabolic pathways, this compound can affect energy production and utilization within cells. Changes in metabolic enzyme activities can lead to altered cell growth and function.

Case Studies

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : In laboratory settings, this compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results indicated a dose-dependent inhibition effect on certain target enzymes, suggesting its potential as a therapeutic agent in metabolic disorders.

- Animal Model Research : In vivo studies using animal models have demonstrated that administration of this compound resulted in significant changes in biomarker levels associated with inflammation and oxidative stress. These findings support its potential role in managing diseases characterized by these conditions .

- Pharmacological Applications : The compound's structure suggests it could be developed into prodrugs or enzyme inhibitors for therapeutic use in various diseases, including cancer and neurodegenerative disorders. Further research is needed to explore these applications fully .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZQRJSADXRRKN-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20666925 | |

| Record name | tert-Butyl [(1R,2R)-2-hydroxycyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454170-16-2, 155837-14-2 | |

| Record name | tert-Butyl [(1R,2R)-2-hydroxycyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-trans-N-Boc-2-Aminocyclopentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.